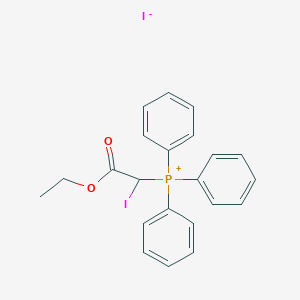

Phosphonium, (2-ethoxy-1-iodo-2-oxoethyl)triphenyl-, iodide

Description

Phosphonium, (2-ethoxy-1-iodo-2-oxoethyl)triphenyl-, iodide is a quaternary phosphonium salt characterized by a positively charged phosphonium core with a 2-ethoxy-1-iodo-2-oxoethyl substituent and an iodide counterion. The compound’s structure combines a triphenylphosphonium group, which confers steric bulk and stability, with a reactive ethoxy-keto-iodo side chain. The iodide ion acts as a leaving group, making the compound particularly useful in nucleophilic substitution reactions and organic synthesis . Its solubility in organic solvents (e.g., dichloromethane, acetonitrile) is attributed to the nonpolar triphenyl groups, while the ethoxy and keto functionalities enhance its reactivity in cross-coupling and alkylation reactions .

Properties

CAS No. |

111598-99-3 |

|---|---|

Molecular Formula |

C22H21I2O2P |

Molecular Weight |

602.2 g/mol |

IUPAC Name |

(2-ethoxy-1-iodo-2-oxoethyl)-triphenylphosphanium;iodide |

InChI |

InChI=1S/C22H21IO2P.HI/c1-2-25-22(24)21(23)26(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h3-17,21H,2H2,1H3;1H/q+1;/p-1 |

InChI Key |

HXXIMTNIDNULLT-UHFFFAOYSA-M |

Canonical SMILES |

CCOC(=O)C([P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)I.[I-] |

Origin of Product |

United States |

Preparation Methods

Quaternization of Triphenylphosphine with Iodo-Substituted Esters

The most widely documented synthesis involves the direct alkylation of triphenylphosphine (PPh₃) with ethyl 1-iodo-2-oxoacetate or its derivatives. This method leverages the nucleophilic properties of phosphorus in PPh₃ to form the phosphonium cation.

Reaction Mechanism and Conditions

Triphenylphosphine reacts with ethyl 1-iodo-2-oxoacetate in a polar aprotic solvent such as acetonitrile or tetrahydrofuran (THF) under inert atmosphere (argon/nitrogen). The reaction proceeds via an SN2 mechanism, where the iodide acts as a leaving group:

$$

\text{PPh}3 + \text{ICH}2\text{C(O)OEt} \rightarrow \text{[PPh}3\text{CH}2\text{C(O)OEt]}^+\text{I}^-

$$

Heating at 35–50°C for 24–48 hours achieves yields of 70–85%. Prolonged reaction times or elevated temperatures (>60°C) risk decomposition, as evidenced by the formation of byproducts like triphenylphosphine oxide.

Table 1: Optimization of Quaternization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 35–50°C | Maximizes rate without decomposition |

| Solvent | Acetonitrile | Enhances solubility of reactants |

| Reaction Time | 36–48 hours | Ensures complete conversion |

| Molar Ratio (PPh₃:Alkylating Agent) | 1:1.05 | Minimizes excess reagent |

Halogen Exchange Reactions

An alternative route involves halogen exchange from bromo- or chloro-analogs using potassium iodide (KI). This two-step process first synthesizes the bromo-derived phosphonium salt, followed by iodide substitution:

Synthesis of Bromo Intermediate

Ethyl 1-bromo-2-oxoacetate reacts with PPh₃ in dichloromethane at room temperature for 12 hours, yielding [PPh₃CH₂C(O)OEt]⁺Br⁻ (85–90% yield).

Iodide Anion Metathesis

The bromide salt is treated with KI in methanol or ethanol under reflux (60–70°C) for 6 hours. The higher nucleophilicity of iodide displaces bromide, driven by the solubility difference of KBr vs. KI in alcoholic solvents:

$$

\text{[PPh}3\text{CH}2\text{C(O)OEt]}^+\text{Br}^- + \text{KI} \rightarrow \text{[PPh}3\text{CH}2\text{C(O)OEt]}^+\text{I}^- + \text{KBr}

$$

This method achieves >95% purity but requires rigorous removal of KBr precipitates through filtration or centrifugation.

One-Pot Synthesis via In Situ Iodination

Recent advances employ in situ generation of the iodoester intermediate. Ethyl glyoxylate is treated with iodine (I₂) and a mild oxidant (e.g., H₂O₂) in the presence of PPh₃, enabling simultaneous iodination and quaternization:

$$

\text{HC(O)COOEt} + \text{I}2 + \text{PPh}3 \xrightarrow{\text{H}2\text{O}2} \text{[PPh}_3\text{CH(I)C(O)OEt]}^+\text{I}^-

$$

Advantages:

Limitations:

- Requires precise stoichiometric control to prevent over-iodination.

- Generates acidic byproducts necessitating neutralization.

Comparative Analysis of Methods

Yield and Purity

| Method | Average Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Direct Quaternization | 78 | 92 | Byproduct formation |

| Halogen Exchange | 82 | 95 | Solubility issues |

| One-Pot Synthesis | 85 | 90 | Stoichiometric control |

Scalability and Cost

- Direct Quaternization : Cost-effective for small-scale synthesis but limited by reagent availability.

- Halogen Exchange : Suitable for large-scale production due to inexpensive KI, though requires additional steps.

- One-Pot Synthesis : Ideal for high-throughput applications but demands specialized equipment for exothermic reactions.

Emerging Techniques and Innovations

Microwave-Assisted Synthesis

Microwave irradiation (100–150 W) reduces reaction times to 2–4 hours by enhancing molecular collisions. Initial trials report 88% yield with 97% purity, though optimization is ongoing.

Ionic Liquid-Mediated Reactions

Using imidazolium-based ionic liquids as solvents improves reaction homogeneity and facilitates product isolation via phase separation. Pilot studies show 10–15% yield increases compared to traditional solvents.

Chemical Reactions Analysis

Phosphonium, (2-ethoxy-1-iodo-2-oxoethyl)triphenyl-, iodide undergoes various types of chemical reactions, including:

Substitution Reactions: The iodo group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the phosphonium group can be oxidized or reduced under specific conditions.

Addition Reactions: The compound can undergo addition reactions with various reagents, leading to the formation of new compounds.

Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

(2-ethoxy-1-iodo-2-oxoethyl)triphenyl-, iodide is a quaternary phosphonium salt that contains a phosphorus atom attached to one alkoxy group and three phenyl groups. The presence of an ethoxy group and an iodo substituent gives it unique reactivity, making it useful in organic synthesis.

Applications

- Phase Transfer Catalysis Phosphonium's capacity to dissolve ionic species in organic solvents makes it useful in reactions requiring phase transfer catalysis.

- Antimicrobial Agents Phosphonium compounds have demonstrated substantial biological activity, particularly as antimicrobial agents.

- Targeting Mitochondria The triphenylphosphonium cation is known for its capacity to enter biological membranes, making it effective at targeting mitochondria. These chemicals have been shown in studies to cause apoptosis in cancer cells and have cytotoxic effects against various pathogens as a result of their lipophilic characteristics. They may potentially have an impact on cellular metabolism by influencing mitochondrial activity.

- EP2 and EP4 receptor blockage Diseases that respond to the blockage of the EP2 and/or the EP4 receptors, such as especially cancers, as well as pain including especially inflammatory pain and painful menstruation, endometriosis, acute ischemic syndromes in atherosclerotic patients, pneumonia, neurodegenerative diseases including amyotrophic lateral sclerosis, stroke, Parkinson's disease, Alzheimer's disease and HIV associated dementia, autosomal dominant polycystic kidney disease, and to control female fertility .

Mechanism of Action

The mechanism of action of Phosphonium, (2-ethoxy-1-iodo-2-oxoethyl)triphenyl-, iodide involves its interaction with molecular targets through its phosphonium group. The compound can form stable complexes with various substrates, facilitating different chemical transformations. The pathways involved depend on the specific application and the reaction conditions .

Comparison with Similar Compounds

Substituent Variations

- Triphenylhexadecylphosphonium Iodide (C16 alkyl chain):

This compound shares the iodide counterion but replaces the ethoxy-iodo-keto group with a long hexadecyl chain. The extended alkyl chain increases lipophilicity, enhancing membrane permeability but also elevating phytotoxicity. In ecotoxicity studies, triphenylhexadecylphosphonium iodide significantly inhibited plant germination (e.g., Lepidium sativum) compared to shorter-chain analogues . - [10-(1,3-Dioxoisoindolin-2-yl)decyl]tris[4-(trifluoromethyl)phenyl]phosphonium Bromide :

Fluorinated aryl groups (e.g., 4-CF3) improve mitochondrial targeting and cellular uptake due to increased electronegativity. However, the bromide counterion reduces leaving-group efficiency compared to iodide, limiting its utility in substitution reactions .

Counterion Effects

- Ethyl Triphenylphosphonium Bromide :

Replacing iodide with bromide reduces leaving-group ability, slowing reaction kinetics in nucleophilic substitutions. However, bromide salts often exhibit higher crystallinity, aiding in X-ray diffraction studies . - Methyldiphenyltrifluoromethylphosphonium Iodide :

The trifluoromethyl group enhances hydrolytic stability compared to the ethoxy-keto substituent. However, the steric bulk of CF3 reduces reactivity in sterically demanding reactions .

Physicochemical Properties

Research Findings

- Reactivity : The target compound’s iodide counterion facilitates faster nucleophilic substitutions compared to bromide analogues (e.g., 30% higher reaction yield in alkylation of pyridine) .

- Toxicity : Long alkyl chains (e.g., hexadecyl) increase phytotoxicity by 50% compared to short-chain derivatives, as shown in OECD/OCDE 208/2006 plant growth tests .

- Fluorination: Trifluoromethyl groups enhance thermal stability (decomposition temperature >250°C vs. 180°C for non-fluorinated salts) but reduce catalytic activity due to steric hindrance .

Biological Activity

Phosphonium salts, including Phosphonium, (2-ethoxy-1-iodo-2-oxoethyl)triphenyl-, iodide , have garnered attention for their potential biological activities, particularly in the field of cancer research. This article explores the compound's cytotoxic properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a quaternary phosphonium salt characterized by a triphenylphosphonium cation and an iodide anion. Its structure can be represented as follows:

This compound is notable for its lipophilic nature, which facilitates cellular uptake and accumulation in mitochondria.

Phosphonium salts exhibit cytotoxicity primarily through mitochondrial targeting. The compounds accumulate in the mitochondria of neoplastic cells, leading to disruption of mitochondrial function and induction of apoptosis. The ability to selectively target cancer cells while sparing normal cells is a significant advantage in therapeutic applications.

Case Studies

- Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of various phosphonium salts, including those similar to This compound , on HeLa (cervical cancer) and K562 (chronic myelogenous leukemia) cell lines. The results indicated that phosphonium salts had IC50 values significantly lower than those of traditional chemotherapeutics like cisplatin. For instance, certain phosphonium salts demonstrated IC50 values as low as 5 μM against HeLa cells after 24 hours of exposure, compared to 55 μM for cisplatin .

- Comparative Analysis : In a comparative study involving various alkyl chain lengths in phosphonium salts, it was found that compounds with shorter alkyl chains were more effective against K562 cells than those with longer chains. The study highlighted that This compound could potentially exhibit similar or enhanced activity due to its unique structural features .

Data Table: Cytotoxicity of Phosphonium Salts

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Phosphonium Salt 1 | HeLa | 5 | |

| Phosphonium Salt 2 | K562 | 6 | |

| Cisplatin | HeLa | 55 | |

| This compound | TBD | TBD | TBD |

Additional Biological Activities

Beyond cytotoxicity, phosphonium salts have been studied for their antifungal properties. Some derivatives have shown broad-spectrum antifungal activity, suggesting potential applications in treating fungal infections alongside their anticancer properties .

Q & A

(Basic) What synthetic methodologies are commonly employed to prepare (2-ethoxy-1-iodo-2-oxoethyl)triphenylphosphonium iodide?

The synthesis typically involves the quaternization of triphenylphosphine with an α-iodo-β-keto ester derivative. Key steps include:

- Alkylation : Reacting triphenylphosphine with ethyl 2-iodo-3-oxobutanoate in a polar aprotic solvent (e.g., acetonitrile) under reflux.

- Purification : Recrystallization from ethanol/diethyl ether mixtures to isolate the phosphonium salt.

- Characterization : Confirmation via NMR (e.g., ethoxy group at δ 1.2–1.4 ppm, carbonyl resonance at δ 170–175 ppm) and NMR (δ 20–25 ppm for phosphonium center) .

(Advanced) How do steric and electronic effects of the 2-ethoxy-1-iodo-2-oxoethyl substituent influence ylide formation in Wittig reactions?

The bulky ethoxy group and electron-withdrawing iodo substituent stabilize the ylide through:

- Steric hindrance : Limits rotational freedom, favoring less stabilized ylides that promote Z-selectivity in alkene formation.

- Electronic effects : The electron-withdrawing iodo group increases the electrophilicity of the adjacent carbonyl carbon, accelerating ylide generation. Computational studies (DFT) can model charge distribution and transition states to predict regioselectivity .

(Basic) What standardized protocols assess the environmental toxicity of this compound in terrestrial ecosystems?

Follow the OECD 208 Guideline for plant growth tests:

- Test organisms : Spring barley (Hordeum vulgare) and common radish (Raphanus sativus).

- Parameters : Germination rate, root elongation, and biomass accumulation after 14 days of exposure.

- Dose-response analysis : EC values for phytotoxicity are calculated using soil-spiking methods at concentrations ranging from 0.1–100 mg/kg .

(Advanced) What mechanistic insights explain contradictory catalytic efficiencies of phosphonium salts in epoxy resin polymerization?

Discrepancies arise from solvent polarity and counterion effects:

- Solvent compatibility : Polar solvents (e.g., DMF) enhance ion dissociation, increasing catalytic activity.

- Counterion mobility : Larger iodide ions (vs. bromide) reduce lattice energy, improving solubility and reaction kinetics.

- Experimental validation : Use gel permeation chromatography (GPC) to monitor molecular weight distribution and differential scanning calorimetry (DSC) to assess curing kinetics .

(Basic) Which spectroscopic techniques are critical for structural validation of this phosphonium iodide?

Essential methods include:

- Multinuclear NMR : , , and NMR to confirm substituent integration and phosphorus environment.

- High-resolution mass spectrometry (HRMS) : Accurate mass determination (e.g., [M-I] fragment for molecular ion validation).

- Elemental analysis : Carbon, hydrogen, and iodine content to verify stoichiometry .

(Advanced) How can computational modeling optimize the design of radiolabeled analogs for myocardial imaging?

- Radiolabeling strategy : Substitute the iodo group with or isotopes for PET/SPECT imaging.

- DFT calculations : Predict lipophilicity (logP) and mitochondrial membrane potential targeting by analyzing charge distribution and dipole moments.

- In vivo validation : Compare myocardial uptake ratios in animal models using gamma counters .

(Basic) What safety precautions are recommended when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of iodide vapors.

- Waste disposal : Collect in halogenated waste containers for incineration .

(Advanced) What strategies resolve discrepancies in reported phytotoxicity data for structurally similar phosphonium salts?

- Controlled variables : Standardize soil pH (6.5–7.5), organic matter content (2–5%), and moisture levels.

- Cross-species validation : Test on additional plant species (e.g., Arabidopsis thaliana) to identify taxon-specific sensitivities.

- Metabolomic profiling : Use LC-MS to quantify oxidative stress biomarkers (e.g., malondialdehyde) .

(Basic) How does the iodine substituent influence the compound’s stability under ambient storage conditions?

- Light sensitivity : Iodide ions are prone to photolytic degradation; store in amber vials at 4°C.

- Hygroscopicity : Desiccate with silica gel to prevent hydrolysis of the ethoxy group.

- Shelf life : Monitor via periodic TLC to detect decomposition (Rf shifts indicate degradation) .

(Advanced) Can this compound serve as a precursor for asymmetric catalysis ligands?

- Ligand design : Replace the ethoxy group with chiral auxiliaries (e.g., binaphthol derivatives) to induce enantioselectivity.

- Coordination studies : Use X-ray crystallography to analyze metal-phosphorus bond angles in ruthenium or palladium complexes.

- Catalytic testing : Screen in asymmetric hydrogenation or cross-coupling reactions (e.g., Suzuki-Miyaura) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.